Product packaging for Methyl 2-(chlorosulfonyl)propanoate(Cat. No.:CAS No. 20449-10-9)

Methyl 2-(chlorosulfonyl)propanoate

Cat. No.: B2651601
CAS No.: 20449-10-9
M. Wt: 186.61
InChI Key: XRWIOZINKUGCQH-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)propanoate is a useful research compound. Its molecular formula is C4H7ClO4S and its molecular weight is 186.61. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO4S B2651601 Methyl 2-(chlorosulfonyl)propanoate CAS No. 20449-10-9

Properties

IUPAC Name

methyl 2-chlorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-3(4(6)9-2)10(5,7)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIOZINKUGCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20449-10-9
Record name methyl 2-(chlorosulfonyl)propanoate
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Synthetic Methodologies for Methyl 2 Chlorosulfonyl Propanoate and Its Enantiomers

Synthesis from Chiral Lactic Acid Derivatives

A prominent strategy for accessing chiral 2-arylpropionic acids involves the use of optically active lactic acid derivatives. researchgate.net For example, the alkylation of benzene (B151609) with (S)-methyl 2-[(chlorosulfonyl)oxy]propionate or (S)-methyl 2-(mesyloxy)propionate in the presence of aluminum chloride yields (S)-methyl 2-phenylpropionate with high optical purity (>97%) and good chemical yield (50-80%). researchgate.netgoogle.com This reaction proceeds with an inversion of configuration at the chiral center. researchgate.netgoogle.com

The synthesis of the required chiral precursor, (S)-methyl 2-[(chlorosulfonyl)oxy]propionate, can be achieved from L-methyl lactate (B86563). google.com A patent describes a method where L-methyl lactate is reacted with chlorosulfonic acid under the catalysis of concentrated sulfuric acid to generate a sulfonylated intermediate. google.com

Configuration Retention and Inversion Studies in Chiral Synthesis

The stereochemical outcome of these reactions is a critical aspect. The reaction of (S)-methyl 2-[(chlorosulfonyl)oxy]propionate with benzene in the presence of aluminum chloride proceeds with inversion of configuration. researchgate.netgoogle.com

In contrast, other methods for preparing chiral 2-chloropropionates from lactic acid derivatives can proceed with either retention or inversion of configuration depending on the reagents and conditions. For example, direct chlorination of L-methyl lactate with thionyl chloride can lead to the S-2-chloropropionate with retention of configuration. google.com However, using R-methyl lactate with a catalyst and solvent like pyridine (B92270) or dioxane can produce the S-2-chloropropionate with inversion of configuration. google.com

The synthesis of benzyl (B1604629) (R)-2-(acetylthio)propanoate from benzyl (S)-lactate proceeds via a clean SN2 displacement reaction, implying an inversion of configuration. mdpi.com

Optimization of Reaction Conditions for Enantiopurity

Maintaining high enantiomeric purity is a key challenge in these syntheses. The choice of solvent and temperature can significantly impact the stereochemical outcome and yield. For instance, in the synthesis of 2-aryl-propionic acids, using polar solvents and molecular sieves at low temperatures (between -20°C to -35°C) has been shown to facilitate the reaction and improve both chemical and optical yields. google.com In some cases, reactions can be performed at higher temperatures (0°C or 20°C) without loss of yield or optical purity. google.com

The use of specific reagents can also be crucial. For example, Vilsmeier reagent has been employed as a novel chlorinating agent for the conversion of alcoholic hydroxyl groups. google.com

PrecursorReagent(s)ProductStereochemistryReference(s)
Chlorosulfonylacetyl chlorideMethanolMethyl 2-(chlorosulfonyl)acetateN/A chemicalbook.com
Ethyl bromoacetate1. Sodium sulfite (B76179) 2. Phosphorus pentachlorideEthyl 2-(chlorosulfonyl)acetateN/A nih.gov
(S)-Methyl 2-[(chlorosulfonyl)oxy]propionateBenzene, Aluminum chloride(S)-Methyl 2-phenylpropionateInversion researchgate.netgoogle.com
L-Methyl lactateThionyl chloride(S)-Methyl 2-chloropropionateRetention google.com
R-Methyl lactateThionyl chloride, Pyridine/Dioxane(S)-Methyl 2-chloropropionateInversion google.com
Benzyl (S)-lactate1. Mesyl chloride, Et3N 2. AcSK, TDA-1Benzyl (R)-2-(acetylthio)propanoateInversion mdpi.com

Reactivity and Reaction Mechanisms of Methyl 2 Chlorosulfonyl Propanoate

Electrophilic Nature of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is characterized by a sulfur atom in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration renders the sulfur atom highly electron-deficient and, therefore, a strong electrophilic center. wikipedia.orgarchive.org The potent electron-withdrawing nature of the adjacent oxygen and chlorine atoms significantly enhances the electrophilicity of the sulfur.

This inherent electrophilicity is the primary driver for the reactions of Methyl 2-(chlorosulfonyl)propanoate, making the sulfur atom susceptible to attack by a wide range of nucleophiles. The reactivity of the isocyanate portion is generally higher than that of the chlorosulfonyl group in compounds containing both, like chlorosulfonyl isocyanate (CSI). tcichemicals.com However, in this compound, the sulfonyl sulfur is the main reactive site for nucleophilic attack.

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The most common reaction pathway for sulfonyl chlorides, including this compound, is nucleophilic acyl substitution at the sulfur center. docsity.com In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

Common nucleophiles that react with sulfonyl chlorides include:

Amines (R'₂NH): React to form sulfonamides. wikipedia.org

Alcohols (R'OH): React in the presence of a base to form sulfonate esters. youtube.com

Water (H₂O): Leads to hydrolysis, forming the corresponding sulfonic acid.

The general mechanism involves the nucleophile attacking the sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses to expel the chloride ion. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of the propanoate backbone into a variety of molecular structures. For instance, the reaction with N-silylamines proceeds readily to yield sulfonamides. nih.gov

Mechanisms of Sulfonamide Formation from this compound Analogues

The formation of sulfonamides is a cornerstone reaction of sulfonyl chlorides. rsc.org The classic method involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

For analogues of this compound, the reaction proceeds as follows:

CH₃CH(SO₂Cl)COOCH₃ + R'₂NH → CH₃CH(SO₂NR'₂)COOCH₃ + HCl

Studies on the reaction of sulfonyl chlorides with N-silylamines suggest a one-step, Sₙ2-type mechanism. nih.gov In this process, the amine nitrogen attacks the sulfur atom, with concurrent elimination of the silyl (B83357) halide. Theoretical calculations have shown this pathway to be kinetically controlled and highly exothermic, particularly when forming a strong Si-F bond in reactions with sulfonyl fluorides. nih.gov This efficient, often solvent-free method is applicable to a wide range of aliphatic and aromatic sulfonyl chlorides, producing primary, secondary, and tertiary sulfonamides in high yields. nih.gov

Table 1: Comparison of Sulfonamide Synthesis Methods

Method Reagents Key Features
Classic Method Amine, Pyridine Well-established; requires a base to sequester HCl. wikipedia.org
N-Silylamine Method N-Silylamine High yields; can be performed solvent-free; byproduct (e.g., trimethylsilyl (B98337) chloride) is easily removed. nih.gov

| Hinsberg Reaction | Primary/Secondary Amine, Base | Used as a chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.org |

Cycloaddition Reactions and Their Mechanistic Pathways (e.g., [2+2] Cycloadditions where relevant to structure)

Sulfonyl chlorides are known to participate in cycloaddition reactions. magtech.com.cn A notable example is the sulfa-Staudinger cycloaddition, which is the reaction of a sulfonyl chloride with an imine to form a β-sultam (a cyclic sulfonamide). nih.gov This reaction is proposed to occur via a stepwise mechanism involving initial sulfonylation of the imine, followed by deprotonation and a conrotatory ring closure of a zwitterionic intermediate. nih.gov

Furthermore, sulfonyl chlorides can react with alkenes in [2+2] cycloadditions. wikipedia.orgmagtech.com.cn For example, chlorosulfonyl isocyanate (CSI) readily reacts with alkenes to form β-lactam-N-sulfonyl chlorides. orgsyn.org Subsequent hydrolysis can remove the sulfonyl chloride group, providing a convenient route to β-lactams. wikipedia.org While direct cycloaddition with this compound is less documented, its structural feature as a sulfonyl chloride suggests potential for similar reactivity patterns under appropriate conditions, particularly through the in-situ generation of a sulfene (B1252967) intermediate.

Table 2: Cycloaddition Reactions of Sulfonyl Chloride Analogues

Reaction Type Reactants Product Mechanism Highlights
Sulfa-Staudinger [2+2] Cycloaddition Sulfonyl Chloride, Imine β-Sultam Stepwise: sulfonylation, deprotonation, conrotatory ring closure. nih.gov
[2+2] Cycloaddition Chlorosulfonyl Isocyanate, Alkene β-Lactam-N-sulfonyl chloride Concerted or stepwise cycloaddition to the C=C double bond. wikipedia.orgorgsyn.org

| [3+2] Cycloaddition | 1-bromoethene-1-sulfonyl fluoride (B91410), N-aminopyridines | Pyrazolo[1,5-a]pyridinyl sulfonyl fluorides | Formation of five-membered heterocyclic systems. bohrium.com |

Comparative Reactivity Studies with Structurally Related Propanoate Esters

The reactivity of this compound is overwhelmingly dominated by the sulfonyl chloride group rather than the methyl ester functionality. When comparing its reactivity to other propanoate esters, the key difference lies in the nature of the substituent at the C-2 position.

Compared to Methyl 2-chloropropanoate: In Methyl 2-chloropropanoate, the carbon atom of the C-Cl bond is the primary electrophilic site for Sₙ2 reactions. In this compound, the sulfur atom is the electrophilic center. The sulfonyl chloride is significantly more reactive towards nucleophiles than the alkyl chloride.

Compared to other Carboxylic Acid Derivatives: The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Chloride > Anhydride > Thioester > Ester > Amide. libretexts.org The ester group in this compound is relatively unreactive compared to the sulfonyl chloride group. Therefore, reactions will selectively occur at the -SO₂Cl moiety.

Compared to other Sulfonyl Halides: Sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides. nih.govbohrium.com In competition experiments, sulfonyl chlorides react much faster with N-silylamines than their fluoride counterparts. nih.gov

The alkylation of benzene (B151609) with (S)-methyl 2-[(chlorosulfonyl)oxy]propionate, a related ester, results in the formation of (S)-methyl 2-phenylpropionate with inversion of configuration, highlighting the role of the sulfonyloxy group in facilitating substitution at the carbon center. researchgate.net

Role as a Leaving Group in Organic Transformations

While the chloride atom is the leaving group in nucleophilic substitutions at the sulfur center, the entire chlorosulfonyl group, or its derivatives, can also function as a leaving group in other transformations.

A series of γ-sulfone sulfonyl chlorides have been shown to undergo reduction with lithium aluminum hydride where the chlorosulfonyl moiety acts as a leaving group in an Sₙ2-type reaction. researchgate.netcdnsciencepub.com

More commonly, the sulfonyl chloride is first converted into a sulfonate ester (e.g., mesylate, tosylate, triflate) by reaction with an alcohol. youtube.comyoutube.com These sulfonate esters are excellent leaving groups, much better than halides, due to the ability of the resulting sulfonate anion to delocalize its negative charge through resonance. youtube.com This "activation" of an alcohol allows for subsequent nucleophilic substitution or elimination reactions under milder conditions than would be possible with the original alcohol. youtube.com

For example, the related compound (S)-methyl 2-[(chlorosulfonyl)oxy]propionate is used to alkylate benzene. In this Friedel-Crafts-type reaction, the entire chlorosulfonyloxy group (-OSO₂Cl) acts as a leaving group, being displaced by the aromatic ring to form a new carbon-carbon bond with inversion of stereochemistry at the propionate's chiral center. researchgate.net This demonstrates a key transformation where the sulfonyl-containing group facilitates substitution at the adjacent carbon atom.

Applications of Methyl 2 Chlorosulfonyl Propanoate in Advanced Organic Synthesis

Utilization as a Building Block for Heterocyclic Scaffolds

The unique chemical properties of methyl 2-(chlorosulfonyl)propanoate make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms.

Synthesis of Sultam Analogs

Sultams, which are cyclic sulfonamides, are an important class of heterocyclic compounds with significant applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. This compound has been employed in the synthesis of sultam analogs. For instance, it can react with appropriately substituted anilines to form sulfonamide intermediates. These intermediates can then undergo intramolecular cyclization reactions, such as palladium-catalyzed arylations, to yield benzannelated sultams. nih.gov However, the success of such cyclizations can be dependent on the substitution pattern of the starting materials. nih.gov

Construction of Beta-Lactam Ring Systems (where sulfonyl functionality is involved)

The beta-lactam ring is a core structural feature of many important antibiotics. While the direct involvement of this compound in the formation of the beta-lactam ring itself is less common, the related and more reactive chlorosulfonyl isocyanate (CSI) is widely used for this purpose through [2+2] cycloaddition reactions with alkenes. eiu.edunih.gov This reaction provides a direct route to N-chlorosulfonyl-β-lactams, which can be further modified. eiu.edunih.gov The resulting β-lactams can bear a variety of substituents, and this methodology has been used to create precursors for functionalized polymers. nih.gov It is important to note that N-chlorosulfonyl-β-lactams can undergo rearrangements, and the reaction outcomes can be influenced by factors such as temperature and solvent. eiu.edu

Exploration in Nitrogen- and Sulfur-Containing Heterocycles

This compound serves as a key reagent in the synthesis of various other nitrogen- and sulfur-containing heterocycles beyond sultams and β-lactams. Its ability to react with dinucleophiles allows for the construction of a range of ring systems. For example, reactions with compounds containing both nitrogen and sulfur nucleophiles can lead to the formation of novel heterocyclic frameworks. The electrophilic nature of the sulfonyl chloride group readily allows for reaction with amines and other nitrogen nucleophiles, while the propanoate moiety can be involved in subsequent cyclization steps. This versatility has led to the development of new synthetic routes to complex heterocyclic structures. nih.govsemanticscholar.org

Precursor for Biologically Relevant Sulfonamides

Sulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ekb.eg this compound is a valuable starting material for the synthesis of novel sulfonamides.

The chlorosulfonyl group reacts readily with primary and secondary amines to form the corresponding sulfonamide linkage. This reaction is a cornerstone of sulfonamide synthesis and allows for the introduction of the sulfonylpropanoate moiety onto a wide range of molecular scaffolds. The resulting products can be further elaborated or tested directly for their biological activity. For example, new sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. ekb.eg The modular nature of this synthesis allows for the creation of libraries of sulfonamides for high-throughput screening. pnas.org

Table 1: Examples of Biologically Active Sulfonamide Classes and their Activities

Sulfonamide ClassExample(s)Biological Activity
AntibacterialSulfanilamideInhibition of bacterial growth
AnticancerCelecoxibCOX-2 inhibition
DiureticHydrochlorothiazideTreatment of hypertension
AntiviralDarunavirHIV protease inhibition

This table provides examples of sulfonamide drug classes and is not an exhaustive list. The synthesis of these specific drugs may not directly involve this compound but illustrates the importance of the sulfonamide functional group in medicine.

Intermediate in the Synthesis of Complex Molecules

Beyond its direct use in forming heterocycles and simple sulfonamides, this compound serves as a crucial intermediate in multi-step syntheses of more complex molecular targets.

Pathways to Functionalized Propionates and Their Derivatives

The propionate (B1217596) backbone of this compound can be chemically modified to create a variety of functionalized propionate derivatives. The ester group can be hydrolyzed or transesterified, and the carbon backbone can be further functionalized.

For instance, after the sulfonyl chloride has been reacted to form a sulfonamide, the propionate moiety can be manipulated. This allows for the synthesis of molecules where the sulfonamide group is appended to a tailored propionate structure. This strategy is valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity. The ability to introduce diverse functionalities onto the propionate backbone makes this compound a versatile tool for generating molecular diversity.

Integration into Multi-Step Synthetic Sequences

The utility of this compound as a building block in multi-step synthesis is primarily centered on the reactivity of its sulfonyl chloride functional group. This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction serves as a cornerstone for constructing more complex molecules, where the resulting sulfonamide can be an intermediate in a longer synthetic route or the final target molecule itself.

A key application involves the preparation of N-substituted sulfamoyl propanoates, which are precursors to various heterocyclic systems and biologically active compounds. For instance, in the synthesis of benzannelated sultams (cyclic sulfonamides), the related compound ethyl 2-(chlorosulfonyl)propanoate (2b) has been used. beilstein-journals.org The synthetic strategy involves the initial reaction of an aniline (B41778) derivative, such as a 2-iodoaniline, with the chlorosulfonyl propanoate to yield the corresponding sulfonamide. beilstein-journals.org This intermediate is then designed to undergo an intramolecular cyclization.

In one study, while the cyclization of a methyl sulfamoylacetate derivative (prepared from methyl (chlorosulfonyl)acetate) proceeded successfully to form a 1,3-dihydrobenzo[c]isothiazole-2,2-dioxide derivative, the analogous sulfonamide derived from ethyl 2-(chlorosulfonyl)propanoate (9a) failed to yield the desired cyclization product under the same conditions, resulting instead in a complex mixture. beilstein-journals.org This highlights the subtle yet critical influence that the additional methyl group on the propanoate backbone has on the reactivity and stability of intermediates in a multi-step sequence.

Another example of a multi-step sequence involves the transformation of a related isomer, methyl 3-(chlorosulfonyl)propanoate (1r). In a palladium-catalyzed synthesis of N-acylsulfonamides, the chlorosulfonyl compound was first converted to the corresponding sulfonyl azide (B81097), methyl 3-(azidosulfonyl)propanoate. acs.org This was achieved by reacting the sulfonyl chloride with sodium azide. The resulting sulfonyl azide then served as a precursor to a sulfonyl isocyanate intermediate in a subsequent carbonylation reaction to form complex N-acylsulfonamides. acs.org This sequence demonstrates how the chlorosulfonyl propanoate moiety can be strategically modified in one step to prepare it for further elaboration in a subsequent, more complex transformation.

The general synthetic pathway for these sequences is outlined below:

StepReactantsReagent/ConditionsProductApplication/Next Step
1This compound + Primary/Secondary AmineBase (e.g., Pyridine)Methyl 2-(N-alkyl/arylsulfamoyl)propanoateIntermediate for cyclization or further functionalization
2Methyl 2-(N-aryl-sulfamoyl)propanoatePd-catalyst, BaseHeterocyclic product (e.g., Sultam)Target molecule synthesis

This table represents a generalized pathway; specific outcomes and yields are highly dependent on the substrates and reaction conditions.

Contributions to Chemical Library Diversification

The generation of chemical libraries with high molecular diversity is a cornerstone of modern drug discovery and materials science. researchgate.net Bifunctional building blocks like this compound are valuable reagents in this context, enabling the rapid synthesis of numerous distinct compounds from a common scaffold. This approach, often termed "reagent-based diversification," leverages the reactivity of the sulfonyl chloride group to introduce a wide array of chemical functionalities. semanticscholar.org

The primary application of this compound in library synthesis is for the creation of diverse sulfonamide collections. By reacting the single chlorosulfonyl compound with a large set of commercially available or synthetically prepared amines, a library of corresponding sulfonamides can be generated in parallel. Each member of the library retains the core methyl propanoate structure but differs in the substituent derived from the amine.

This strategy is analogous to methods used to construct large sulfonamide libraries from other sulfonyl chlorides. For example, a library of arylsulfonamides was constructed by reacting a polymer-supported 4-(chlorosulfonyl)phenyl isocyanate with a variety of amines. pnas.org This liquid-phase combinatorial synthesis (LPCS) approach allowed for the efficient, parallel creation of multiple sulfonamide products. pnas.org Similarly, this compound can be employed as the foundational building block for a library where diversity is introduced via the amine component.

The resulting library of methyl 2-sulfamoylpropanoates can be screened for biological activity or other desired properties. Furthermore, the ester group provides a secondary point for diversification. The library of sulfonamides can be subjected to a second reaction step, such as hydrolysis of the ester to the corresponding carboxylic acid or amidation with a second library of amines, exponentially increasing the number of unique compounds produced.

Library Generation StepCore ReagentDiversity Reagents (Example Set)Resulting LibraryPotential Further Diversification
1This compoundLibrary of primary & secondary amines (R¹R²NH)Library of Methyl 2-(N-R¹,R²-sulfamoyl)propanoatesHydrolysis to carboxylic acids; Amidation with a second amine library (R³NH₂)
2Library of Methyl 2-(N-R¹,R²-sulfamoyl)propanoatesWater (Hydrolysis) or Library of amines (R³NH₂)Library of 2-(N-R¹,R²-sulfamoyl)propanoic acids or N-R³-2-(N-R¹,R²-sulfamoyl)propanamides-

This two-dimensional approach allows for the systematic exploration of chemical space around the sulfamoylpropanoate scaffold, which is highly valuable in identifying structure-activity relationships during lead optimization in drug discovery. researchgate.net

Derivatization Strategies and Analogue Development Based on Methyl 2 Chlorosulfonyl Propanoate

Modification of the Ester Group

The methyl ester functionality of methyl 2-(chlorosulfonyl)propanoate is a prime target for modification to generate a variety of analogues, including other esters and amides. These transformations can alter the molecule's physical properties, such as solubility and bioavailability, and introduce new functional handles for further reactions.

One common strategy is transesterification , where the methyl group is exchanged for a different alkyl or aryl group. This is typically achieved by reacting the parent ester with an excess of another alcohol under acidic or basic conditions. For instance, the conversion of a methyl ester to an ethyl ester can be accomplished under basic conditions using ethanol (B145695) as the solvent. google.com This approach allows for the synthesis of a library of ester derivatives with varying chain lengths and steric bulk, which can be crucial for optimizing biological activity or material properties.

Another significant modification is the conversion of the ester to an amide . This is generally accomplished by reacting the ester with a primary or secondary amine. This amidation reaction can be facilitated by heating or through the use of coupling agents. In a related synthesis, a chlorosulfonyl benzoic acid was first treated with thionyl chloride and then reacted with L-valine methyl ester hydrochloride to form an amide linkage, demonstrating a pathway for creating peptidomimetic structures. uthsc.edu The resulting sulfonamide-amide derivatives often exhibit unique biological properties due to the introduction of the hydrogen-bonding capabilities of the N-H group. For example, to enhance the bioavailability of a potent sulfonamide anticancer agent, an ester analog was synthesized by condensing the active compound with an acid in the presence of EDAC and DMAP. nih.gov

These modifications are summarized in the table below.

Transformation Reagents/Conditions Product Type Potential Application
TransesterificationExcess alcohol (e.g., ethanol), baseAlkyl/Aryl EsterModified solubility, bioavailability
AmidationPrimary/Secondary amine, heatAmideIntroduction of H-bonding, peptidomimetics
Amidation (Peptide Coupling)Amine, coupling agents (e.g., EDAC, DMAP)Peptidomimetic AmideEnhanced biological activity

Table 1: Strategies for the Modification of the Ester Group.

Functionalization of the Propanoate Backbone

The propanoate backbone of this compound offers further opportunities for structural diversification. The carbon atom alpha to the ester group (C-2) is particularly susceptible to reactions that can introduce new substituents, leading to more complex molecular architectures.

A key strategy for functionalizing the backbone is through alkylation reactions . In a notable example, the structurally similar compound (S)-methyl 2-[(chlorosulfonyl)oxy]propionate was used to alkylate benzene (B151609) in a Friedel-Crafts type reaction catalyzed by aluminum chloride. researchgate.netresearchgate.net This reaction resulted in the formation of (S)-methyl 2-phenylpropionate, demonstrating that the C-2 position can act as an electrophilic center to form a new carbon-carbon bond. researchgate.net This approach is significant for synthesizing arylpropionic acid derivatives, a class of compounds with important pharmaceutical applications.

The reactivity at the C-2 position is influenced by the neighboring electron-withdrawing ester and sulfonyl groups, which can stabilize intermediates and facilitate substitution reactions. While direct functionalization of the methyl group at C-3 is less common, radical-mediated reactions could potentially be employed for late-stage C-H functionalization, a strategy gaining prominence in modern organic synthesis. unibe.ch

Reaction Type Reagents Position of Functionalization Product Example
Friedel-Crafts AlkylationAromatic compound (e.g., Benzene), AlCl₃C-2Methyl 2-arylpropanoate researchgate.net

Table 2: Example of Propanoate Backbone Functionalization.

Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives from this compound necessitates rigorous structural characterization to confirm their identity, purity, and three-dimensional arrangement. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. escholarship.org For instance, in the characterization of cellulose (B213188) derivatives, significant differences in chemical shifts were observed between solution and solid-state NMR spectra, highlighting the influence of the physical state on the molecular environment. springerprofessional.de Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms in more complex derivatives.

X-ray crystallography offers unambiguous proof of a molecule's structure, including its absolute configuration. ethz.ch This technique was used to unequivocally determine the structure of novel heterocyclic compounds derived from related sulfonyl chlorides, confirming the regioselectivity of the cyclization reactions. semanticscholar.org Similarly, the crystal structure of (2S)-Methyl 2-(p-toluenesulfonamido)propanoate confirmed its enantiopure nature and provided precise data on bond lengths and angles, such as the pyramidal geometry of the nitrogen atom. nih.gov The structures of various boronic acid derivatives have also been definitively analyzed using X-ray crystallography. wiley-vch.de

Mass Spectrometry (MS) is used to determine the molecular weight of the new derivatives and to gain structural information from their fragmentation patterns. researchgate.net These analytical methods, often used in combination, provide the comprehensive data required to fully characterize the novel compounds synthesized from this compound.

Technique Information Obtained Reference Example
NMR Spectroscopy (¹H, ¹³C, 2D)Carbon-hydrogen framework, atomic connectivity, stereochemistryElucidation of complex organic structures escholarship.org
X-ray CrystallographyDefinitive 3D structure, absolute configuration, bond lengths/anglesConfirmation of regioselectivity in heterocycle synthesis semanticscholar.org
Mass Spectrometry (MS)Molecular weight, fragmentation patternsCharacterization of alkylation products researchgate.net

Table 3: Methods for Structural Elucidation of Derivatives.

Stereochemical Implications in Derivative Synthesis

When the starting material is a chiral enantiomer of this compound, the stereochemical outcome of the derivatization reactions is a critical consideration. The configuration of the chiral center at C-2 can either be retained, inverted, or racemized depending on the reaction mechanism and conditions.

A significant finding is that reactions at the chiral center can proceed with a high degree of stereoselectivity. For example, the alkylation of benzene with optically active (S)-methyl 2-[(chlorosulfonyl)oxy]propionate was found to proceed with inversion of configuration at the C-2 carbon. researchgate.net This stereochemical outcome is characteristic of an Sₙ2-type mechanism.

The choice of reagents is paramount in controlling the stereochemistry. In the synthesis of chiral 2-chloropropionates from methyl lactate (B86563), using thionyl chloride leads to retention of configuration, whereas using a Vilsmeier reagent can result in inversion of configuration to yield the opposite enantiomer with high optical purity. google.com This demonstrates that by selecting the appropriate synthetic method, chemists can direct the stereochemical course of the reaction to obtain the desired chiral product.

The synthesis of optically active naphthalene (B1677914) derivatives also highlights the importance of tracking optical purity throughout a multi-step sequence to identify any steps that may cause racemization. researchgate.net The enantiomeric purity of the final products is often verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the different enantiomers. google.com Stereospecific reactions, such as the addition of chlorosulfonyl isocyanate to a chiral terpene, further illustrate how the inherent chirality of a starting material can be used to induce stereoselectivity in the product. researchgate.net

Reaction/Process Starting Material Key Reagent/Condition Stereochemical Outcome
Friedel-Crafts Alkylation researchgate.net(S)-Methyl 2-[(chlorosulfonyl)oxy]propionateBenzene, AlCl₃Inversion of configuration
Chlorination google.comR-Methyl lactateVilsmeier reagentInversion of configuration
Chlorination google.comL-Methyl lactateThionyl chlorideRetention of configuration

Table 4: Stereochemical Control in Derivative Synthesis.

Computational and Theoretical Studies of Methyl 2 Chlorosulfonyl Propanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity, stability, and spectroscopic properties. Methods like DFT and other ab initio approaches are used to calculate the distribution of electrons within the molecule, identifying regions of high or low electron density. This analysis helps in predicting sites susceptible to nucleophilic or electrophilic attack.

For a molecule like Methyl 2-(chlorosulfonyl)propanoate, such calculations would typically yield information on:

Molecular Orbital Energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept electrons. rsc.org

Atomic Charges: Determining the partial charges on each atom, which can highlight the polarization of bonds, such as the S-Cl bond in the chlorosulfonyl group.

Electrostatic Potential Maps: Visual representations of charge distribution, offering a qualitative guide to reactive sites.

Despite the utility of these calculations, specific studies detailing the electronic structure of this compound are not available in the reviewed literature. Public chemical databases provide basic computed properties for isomers like Methyl 3-(chlorosulfonyl)propanoate, but not in-depth electronic structure analyses. nih.gov

Reaction Coordinate Diagrams and Transition State Analysis

Reaction coordinate diagrams are graphical representations of the energy of a system as it progresses from reactants to products. rsc.orgsmu.edu These diagrams are crucial for understanding the feasibility and kinetics of a chemical reaction. The highest point on the diagram corresponds to the transition state, which is the energetic barrier that must be overcome for the reaction to proceed.

A computational analysis for a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, would involve:

Locating Stationary Points: Optimization of the geometric structures of the reactants, products, and the transition state. smu.edu

Frequency Calculations: To confirm that reactants and products are at energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the reactants and products on the potential energy surface. rsc.orgsmu.edu

This type of analysis allows for the determination of the activation energy, providing a quantitative measure of the reaction rate. A search of the literature did not yield any specific reaction coordinate diagrams or transition state analyses for reactions of this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by exploring different possible pathways. smu.eduescholarship.org By calculating the energies of intermediates and transition states for various proposed mechanisms, chemists can determine the most likely route a reaction will take.

For this compound, computational modeling could be used to investigate:

Nucleophilic Substitution at the Sulfur Atom: Determining whether the reaction proceeds through a concerted (SN2-like) or a stepwise mechanism involving an intermediate.

Elimination Reactions: Assessing the competition between substitution and elimination pathways under different conditions.

The Role of the Ester Group: Understanding how the methyl propanoate moiety influences the reactivity of the chlorosulfonyl group.

While a study on the alkylation of benzene (B151609) with a related compound, (S)-methyl 2-[(chlorosulfonyl)oxy]propionate, suggests a mechanism involving inversion of configuration, it does not provide computational evidence. researchgate.net Detailed mechanistic studies derived from computational modeling specifically for this compound are currently absent from the literature.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling uses computational chemistry to forecast how a molecule will behave in different chemical environments and to predict the outcome of reactions, including the ratio of different products (selectivity). escholarship.orgufl.edu This can involve building Quantitative Structure-Activity Relationship (QSAR) models or using quantum mechanical calculations to compare the activation energies of competing reaction pathways.

For this compound, predictive modeling could be applied to:

Regioselectivity: In reactions with asymmetric nucleophiles, predicting which site of the molecule is more likely to react.

Stereoselectivity: If the molecule or reactant is chiral, predicting the stereochemical outcome of the reaction.

No specific predictive models for the reactivity or selectivity of this compound were found in the surveyed scientific literature.

Advanced Spectroscopic Analysis in Research on Methyl 2 Chlorosulfonyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Methyl 2-(chlorosulfonyl)propanoate". By analyzing the chemical shifts, spin-spin coupling, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's connectivity and environment of each atom can be assembled.

For the related compound, methyl propanoate, the ¹H NMR spectrum shows distinct signals for the three different proton environments. docbrown.infoyoutube.com The methyl protons of the ethyl group (CH₃CH₂COOCH₃) typically appear as a triplet around 1.15 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (CH₃CH₂COOCH₃) appear as a quartet around 2.3-2.7 ppm, split by the neighboring methyl protons. docbrown.infoamazonaws.com The methyl protons of the ester group (CH₃CH₂COOCH₃) are observed as a singlet around 3.67 ppm, as they have no adjacent protons to couple with. docbrown.info

The ¹³C NMR spectrum provides complementary information. In methyl propanoate, the carbonyl carbon (C=O) resonates at a characteristic downfield position, around 174 ppm. chemguide.co.uk The carbon of the methoxy (B1213986) group (-OCH₃) appears around 50-52 ppm. chemguide.co.uk The methylene carbon (-CH₂-) is found at approximately 27 ppm, and the terminal methyl carbon (-CH₃) is observed at around 9 ppm. For "this compound," the C2 carbon, bearing both the chlorosulfonyl and carbonyl groups, would experience a significant downfield shift. The other carbon signals would also be affected to varying degrees by the inductive effects of the chlorosulfonyl group.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Splitting Pattern
CH₃-CH~1.5 - 1.8Doublet
CH₃-O~3.7 - 3.9Singlet
CH-SO₂Cl~4.0 - 4.5Quartet

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C H₃-CH~15 - 20
C H₃-O~52 - 55
C H-SO₂Cl~60 - 70
C =O~168 - 172

NMR spectroscopy is crucial for determining the regioselectivity of reactions involving "this compound." For instance, in reactions where a nucleophile could potentially attack either the carbonyl carbon or the sulfonyl sulfur, NMR can distinguish the resulting products. The chemical shifts and coupling patterns of the protons and carbons adjacent to the reaction center will be distinctly different for each regioisomer.

Furthermore, since "this compound" possesses a chiral center at the C2 position, NMR can be used to analyze the stereochemistry of its reactions. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that are distinguishable by NMR, allowing for the determination of enantiomeric excess. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation information, which can be vital in assigning the relative stereochemistry of products derived from this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For "this compound," MS would be used to confirm its molecular formula, C₄H₇ClO₄S. americanelements.com

The electron ionization (EI) mass spectrum of the related compound, methyl 2-chloropropanoate, shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern of "this compound" would be expected to be complex, with characteristic losses of small molecules and radicals. libretexts.org Key fragmentation pathways could include:

Loss of a chlorine radical (Cl•)

Loss of the methoxy group (•OCH₃)

Loss of the chlorosulfonyl group (•SO₂Cl)

Cleavage of the C-C bond adjacent to the carbonyl group.

The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in characteristic isotopic patterns for the molecular ion and sulfur- or chlorine-containing fragments, which would further aid in their identification. docbrown.info High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. researchgate.net

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl, ³²S)Possible Origin
[M - Cl]⁺151Loss of a chlorine radical
[M - OCH₃]⁺155Loss of a methoxy radical
[M - COOCH₃]⁺127Loss of the methyl ester group
[CH₃CHCOOCH₃]⁺88Loss of SO₂Cl
[SO₂Cl]⁺99Chlorosulfonyl cation

X-ray Crystallography for Solid-State Structure Determination (for derivatives or related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining a suitable single crystal of "this compound" itself might be challenging, the crystal structures of its derivatives can provide invaluable information about its conformation and bonding. lookchem.comwiley-vch.de

Application of Advanced Spectroscopic Techniques for Reaction Monitoring

Advanced spectroscopic techniques are not only used for the characterization of the final products but are also powerful tools for monitoring the progress of chemical reactions in real-time. mdpi.comsouthampton.ac.ukresearchgate.net Techniques like in-situ IR and NMR spectroscopy can be employed to follow the consumption of "this compound" and the formation of products during a reaction.

For instance, by monitoring the disappearance of the characteristic IR bands of the sulfonyl chloride group and the appearance of new bands corresponding to the product, the reaction kinetics can be studied. mdpi.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Similarly, in-situ NMR can provide detailed mechanistic insights by detecting the formation of transient intermediates. researchgate.net These advanced applications of spectroscopy are vital for developing efficient and controlled synthetic methodologies involving "this compound."

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The current synthesis routes for Methyl 2-(chlorosulfonyl)propanoate and related structures often rely on harsh and environmentally challenging reagents. For instance, established methods may involve the use of phosphorus pentachloride (PCl₅) or chlorosulfonic acid, which pose significant handling and disposal challenges. Similarly, the synthesis of related building blocks like chlorosulfonylacetic acid ethyl ester has utilized PCl₅ and thionyl chloride. nih.govcdnsciencepub.com

Future research should prioritize the development of greener synthetic pathways. This could involve exploring biocatalytic methods, inspired by the enzymatic synthesis of related esters like methyl propanoate using Baeyer-Villiger monooxygenases. rsc.org The adoption of principles from green chemistry, such as the use of safer solvents and catalytic processes over stoichiometric reagents, could drastically reduce the environmental footprint of its production. colab.ws

Traditional Reagent/ConditionPotential Green AlternativeRationale
Phosphorus Pentachloride (PCl₅) Catalytic Chlorination SystemsReduces waste and avoids hazardous stoichiometric phosphorus reagents.
Chlorosulfonic Acid Sulfonation with SO₃ complexes in green solventsMinimizes the use of highly corrosive and reactive acids.
Conventional Organic Solvents (e.g., DCM)2-Methyl-THF, Cyrene, or other bio-derived solventsImproves the safety profile and reduces environmental impact. colab.ws
Chemical CatalysisBiocatalysis (e.g., engineered enzymes)Offers high selectivity under mild aqueous conditions, minimizing byproducts. rsc.org

Catalytic Transformations Involving this compound

While the compound is primarily used as a stoichiometric reagent for introducing the methyl 2-propanoate sulfonyl group, its potential in catalytic transformations is largely untapped. Research into catalytic applications could unlock novel and more efficient synthetic routes.

A key area for exploration is the use of Lewis acids to catalyze reactions. For example, the closely related (S)-methyl 2-[(chlorosulfonyl)oxy]propionate undergoes aluminum chloride-catalyzed Friedel-Crafts alkylation with benzene (B151609), demonstrating the potential for Lewis acid catalysis in forming C-C bonds. researchgate.netgoogle.com Investigating a broader range of Lewis acids could expand this chemistry. Furthermore, transition-metal catalysis offers significant opportunities. The development of nickel-catalyzed amination of aryl chlorides suggests that similar catalytic systems could be adapted for C-N bond formation using the sulfonyl chloride moiety of this compound. colab.ws Biocatalysis, particularly using enzymes for coupling reactions, also presents a frontier for creating new derivatives under mild conditions. rsc.org

Catalytic SystemPotential TransformationTarget Bond Formation
Lewis Acids (e.g., AlCl₃, FeCl₃, Sc(OTf)₃)Friedel-Crafts-type reactions with arenesAryl-S Bond
Transition Metals (e.g., Pd, Ni, Cu complexes)Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)C-S, N-S, O-S Bonds
Photoredox CatalysisRadical-mediated additions and couplingsC-S, N-S Bonds
Hydrolases/Transferases (Enzymes)Selective amidation or esterificationN-S or O-S Bonds

Expansion of Synthetic Applications in Emerging Fields

The unique reactivity of the chlorosulfonyl group positions this compound as a valuable tool for emerging areas of chemical biology and materials science. A particularly promising application is in the development of covalent inhibitors and chemical probes. The related sulfonyl fluoride (B91410) group has been successfully employed as a reactive warhead in the design of Proteolysis Targeting Chimeras (PROTACs) that covalently bind to proteins like the von Hippel-Lindau (VHL) E3 ubiquitin ligase. acs.orgbiorxiv.org this compound could serve as a readily available precursor for similar covalent modifiers, where the sulfonyl chloride acts as the electrophilic trap for nucleophilic amino acid residues.

Additionally, its bifunctional nature makes it an ideal building block for creating novel heterocyclic systems. The reactivity of sulfonyl chlorides has been harnessed to react with various bis-nucleophiles, generating diverse heteroatom-rich ring structures. semanticscholar.org Applying this strategy to this compound could lead to new molecular scaffolds for medicinal chemistry, an area where nitrogen- and sulfur-containing heterocycles are of paramount importance. rsc.org

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms of this compound would enable more precise control over its reactivity and stereochemistry. Detailed kinetic and computational studies are needed to elucidate the pathways of its transformations.

A recent review highlighted the application of the extended Grunwald-Winstein equation and kinetic solvent isotope effects in studying the solvolysis of alkanesulfonyl chlorides, providing a clear framework for future investigations into this compound. nih.gov Such studies would clarify whether its reactions proceed through associative, dissociative, or intermediate mechanisms under various conditions. Furthermore, the observation that a related sulfonate ester reacts with inversion of configuration suggests an Sₙ2-type pathway. researchgate.netgoogle.com Advanced mechanistic probes, including stereochemical labeling, in-situ spectroscopy, and density functional theory (DFT) calculations, could be employed to map the reaction coordinates for its reactions with different nucleophiles and explore the potential for competing pathways, such as those involving sulfene (B1252967) intermediates. cdnsciencepub.comacs.org

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of synthesis with automation and high-throughput experimentation (HTE) offers a powerful paradigm for accelerating discovery. This compound is an excellent candidate for this approach due to the robust and high-yielding nature of sulfonyl chloride reactions.

Automated synthesis platforms could be used to react this compound with large libraries of diverse nucleophiles (e.g., amines, alcohols, thiols) in a parallel format. This strategy would rapidly generate vast collections of novel sulfonamides, sulfonate esters, and thiosulfonates. This approach mirrors strategies used to create libraries of other complex molecules where late-stage diversification is key. nih.gov The resulting compound libraries could then be subjected to HTE for screening in various assays, such as biological activity screens for drug discovery or property-based screens for new materials. The development of integrated, automated analytical workflows, using techniques like GC-FID or LC-MS, would be essential to support such a high-throughput approach. rsc.org

StepDescriptionKey Technology
1. Reagent PlatingDispensing this compound and diverse nucleophile libraries into microtiter plates.Acoustic or pin-tool liquid handlers
2. Parallel SynthesisRunning hundreds of reactions simultaneously under controlled conditions.Automated synthesis platforms/reactors
3. Workup & PurificationAutomated quenching, extraction, and purification of product arrays.Parallel solid-phase extraction (SPE), flash chromatography
4. Analysis & CharacterizationHigh-throughput analysis of purity and identity for each product.LC-MS, GC-MS, NMR with autosamplers
5. ScreeningAssaying the compound library for desired biological or physical properties.Robotic plate readers, HTE screening platforms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(chlorosulfonyl)propanoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of methyl propanoate derivatives using chlorosulfonic acid. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for precursor to chlorosulfonic acid). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) enhances purity. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .
Synthesis Method Comparison
Route
Sulfonation of methyl propanoate
Esterification of chlorosulfonyl acid

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies ester methyl groups (δ 3.7–3.8 ppm) and sulfonyl chloride protons (δ 3.2–3.4 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and sulfonyl (δ 55–60 ppm) groups.
  • IR : Strong absorbance at 1770–1780 cm⁻¹ (C=O ester) and 1360–1380 cm⁻¹ (S=O stretch).
  • X-ray Crystallography : Resolves stereoelectronic effects in the sulfonyl chloride moiety, critical for reactivity studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis. Use amber glass vials to limit light exposure.
  • PPE : Chemical-resistant gloves (nitrile), goggles, and fume hoods mandatory.
  • Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates activation energies for reactions with amines or alcohols. Basis sets like B3LYP/6-31G* model transition states.
  • Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF, THF) to predict reaction pathways.
  • Example : MD simulations show THF stabilizes sulfonyl chloride intermediates, reducing activation barriers by 15–20% compared to DCM .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • DSC/TGA Analysis : Conduct differential scanning calorimetry (heating rate 10°C/min under N₂) to identify decomposition onset (typically 120–130°C).
  • Kinetic Studies : Apply the Ozawa-Flynn-Wall method to compare activation energies across studies. Discrepancies often arise from moisture content; pre-drying samples at 50°C under vacuum reduces variability .

Q. How can enantioselective synthesis of derivatives be achieved using this compound as a chiral building block?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to induce asymmetry during nucleophilic substitutions.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) confirms enantiomeric excess (>95% ee).
  • Case Study : Catalytic asymmetric sulfonylation with phenethylamine achieved 88% ee, optimized via solvent screening (toluene > acetonitrile) .

Data Contradiction Analysis

Q. Why do studies report conflicting hydrolysis rates for this compound in aqueous environments?

  • Methodological Answer :

  • pH Dependence : Hydrolysis accelerates above pH 7 due to hydroxide ion attack on the electrophilic sulfur. Rates vary by buffer composition (e.g., phosphate vs. carbonate buffers).
  • Experimental Design : Standardize ionic strength (0.1 M NaCl) and temperature (25°C) to minimize variability. Conflicting data often stem from uncontrolled trace metal ions (e.g., Fe³⁺ catalyzes hydrolysis) .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive sulfonamide derivatives?

  • Methodological Answer :

  • Stepwise Protocol :

React with primary amines (1:1.1 molar ratio) in anhydrous DCM at 0°C.

Monitor by LC-MS for intermediate sulfonamide formation (retention time ~6.2 min).

Purify via silica gel chromatography (ethyl acetate/hexane gradient).

  • Example : Derivatives showed IC₅₀ values <10 μM against carbonic anhydrase IX, validated via enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.